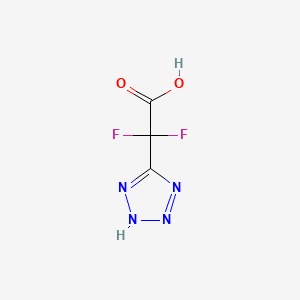![molecular formula C10H9F3N2O2 B13613742 [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol](/img/structure/B13613742.png)
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is a chemical compound known for its unique structure and properties. This compound features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, along with a trifluoromethyl group. The presence of these functional groups makes it a valuable compound in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the introduction of the diazirine ring and the trifluoromethyl group through specific reactions. For instance, one common method involves the reaction of a phenylmethanol derivative with trifluoromethyl diazirine under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol has a wide range of scientific research applications:
Chemistry: It is used as a photoreactive probe in studying molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol involves the formation of reactive intermediates upon exposure to UV light. The diazirine ring undergoes photolysis, generating a highly reactive carbene species. This carbene can then form covalent bonds with nearby molecules, allowing it to act as a crosslinking agent in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Compared to other diazirine-containing compounds, [2-Methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol is unique due to its trifluoromethyl group, which enhances its photoreactivity and stability. Similar compounds include:
- 3-(Trifluoromethyl)-3-phenyldiazirine
- 4-(Trifluoromethyl)phenylmethanol
- 2-Methoxy-4-(trifluoromethyl)phenylmethanol These compounds share structural similarities but differ in their specific functional groups and reactivity, making this compound particularly valuable for certain applications.
Properties
Molecular Formula |
C10H9F3N2O2 |
|---|---|
Molecular Weight |
246.19 g/mol |
IUPAC Name |
[2-methoxy-4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methanol |
InChI |
InChI=1S/C10H9F3N2O2/c1-17-8-4-7(3-2-6(8)5-16)9(14-15-9)10(11,12)13/h2-4,16H,5H2,1H3 |
InChI Key |
GIPLYSUZUCCPLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(N=N2)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


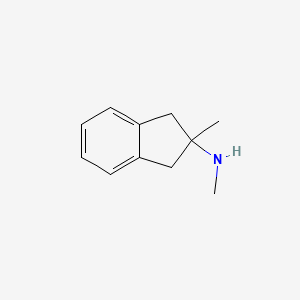
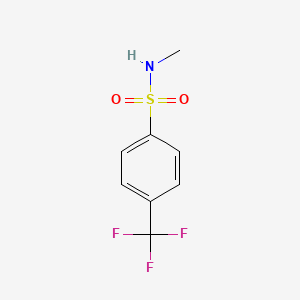
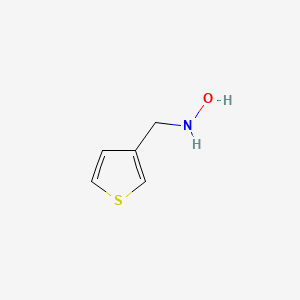
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)
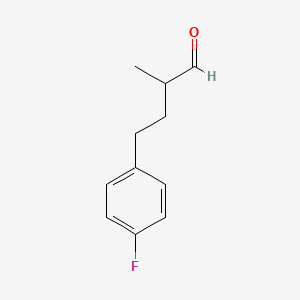
![2-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B13613689.png)
![2-(5-Fluorobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13613697.png)
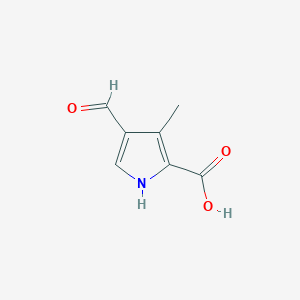
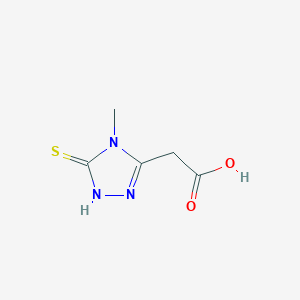
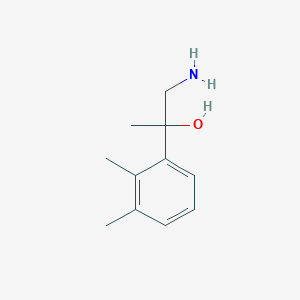
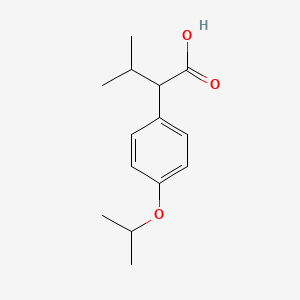
![Methyl 5-[(methylamino)methyl]thiophene-2-carboxylate](/img/structure/B13613727.png)
